molecular formula C12H19Cl2N3O2 B1342295 3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride CAS No. 1172891-02-9

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride

Cat. No. B1342295
CAS RN: 1172891-02-9
M. Wt: 308.2 g/mol
InChI Key: DLSPGHAZUBNVKS-UHFFFAOYSA-N
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Description

The compound "3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride" is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and presence in compounds with a wide range of biological activities. The pyridin-2-yl group attached to the piperazine ring suggests potential for interaction with biological targets, such as receptors or enzymes. The propanoic acid moiety could confer additional binding properties or improve the compound's solubility profile.

Synthesis Analysis

The synthesis of related piperazine-containing compounds involves multi-step reactions, often starting with the protection of functional groups, followed by substitution reactions, and ending with deprotection and purification steps. For instance, the synthesis of a fluorophenyl piperazine derivative was achieved through electrophilic fluorination of a trimethylstannyl precursor, which was prepared using palladium catalysis . Another example is the synthesis of a piperazine-based dicationic Bronsted acidic ionic salt, which was characterized by various spectroscopic methods and used as a catalyst for the synthesis of other derivatives . Additionally, the synthesis of a piperazine derivative with anti-malarial activity involved protection of piperazine, reaction with ethyl 3-bromopropanoiate, deprotection, substitution with dichloroquinoline, and hydrolysis .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be complex, with the potential for various substituents to influence the overall conformation and reactivity. For example, the oxidative coupling of a pyridin-2-yl dihydrotriazinone with alkanones in the presence of palladium(II) resulted in Pd-complexes with structures confirmed by spectral data and X-ray crystallography . The molecular structure of these compounds can significantly affect their biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine compounds can undergo a variety of chemical reactions, including oxidative coupling, as seen with the formation of Pd-complexes . They can also act as catalysts in the synthesis of other compounds, such as in the case of the piperazine-based dicationic Bronsted acidic ionic salt . The reactivity of the piperazine ring and its substituents can be exploited to create a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. For example, the introduction of a pyridin-2-yl group and a propanoic acid moiety could affect the compound's solubility and its ability to form salts, which is relevant for the preparation of pharmaceutical formulations. The synthesis of enantiomerically pure piperazine derivatives using chiral resolution techniques indicates the importance of stereochemistry in the physical properties and biological activity of these compounds .

Scientific Research Applications

3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride is a compound that belongs to the broader class of piperazine derivatives. Piperazines are recognized for their versatile medicinal potential, owing to the structural diversity and the ability to interact with various biological targets. This compound, like many within its class, has been studied for its application across a range of therapeutic areas. While specific studies directly on this compound may be limited, insights can be drawn from the broader research on piperazine derivatives and related heterocyclic compounds.

Piperazine Derivatives in Therapeutic Research

Piperazine derivatives, encompassing a wide array of structural variations, have been extensively investigated for their therapeutic properties. They are noted for their roles in treating conditions such as diabetes, depression, anxiety, and various infections. The structural motif of piperazine, often incorporated into pharmaceutical agents, is critical for the interaction with biological targets, including enzymes and receptors (Rathi et al., 2016). These compounds are studied for their binding affinities and functional outcomes on disease pathways, offering insights into potential applications of this compound.

Role in Drug Development and Molecular Interactions

The significance of piperazine and pyridine derivatives extends into drug development, where their interactions with cellular targets can lead to novel therapeutic agents. Their ability to serve as central nervous system (CNS) modulators, enzyme inhibitors, or receptor antagonists/agonists makes them valuable in the pharmacological landscape. For instance, the modification of piperazine structures has led to the development of compounds with enhanced drug properties, including improved selectivity and pharmacokinetic profiles (Sikazwe et al., 2009).

Exploration in Multidrug-Resistant Tuberculosis

A notable area of research for piperazine derivatives is their application in combatting multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. Compounds containing the piperazine unit have demonstrated potential in addressing the challenges posed by resistant tuberculosis strains, showcasing the broad-spectrum antibacterial activity of this class (Girase et al., 2020).

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.2ClH/c16-12(17)4-6-14-7-9-15(10-8-14)11-3-1-2-5-13-11;;/h1-3,5H,4,6-10H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSPGHAZUBNVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)O)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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